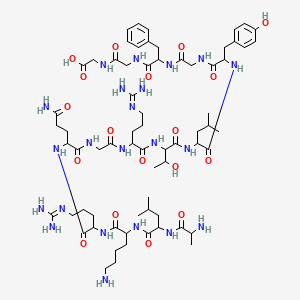
Osteogenicgrowthpeptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Osteogenic growth peptide is a naturally occurring peptide that plays a crucial role in bone formation and regeneration. It has been shown to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. Osteogenic growth peptide is also involved in the regulation of bone density and the healing of bone fractures .
準備方法
Synthetic Routes and Reaction Conditions: Osteogenic growth peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In industrial settings, osteogenic growth peptide can be produced using recombinant DNA technology. This involves the insertion of the gene encoding osteogenic growth peptide into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities. The peptide is subsequently purified using techniques such as chromatography .
化学反応の分析
Types of Reactions: Osteogenic growth peptide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the peptide’s structure and function, potentially enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of osteogenic growth peptide include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products: The major products formed from the chemical reactions of osteogenic growth peptide include modified peptides with enhanced stability, increased biological activity, or altered binding properties. These modifications can improve the peptide’s therapeutic potential and its application in various fields .
科学的研究の応用
Osteogenic growth peptide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model peptide for studying peptide synthesis and modification techniques. In biology, it is used to investigate the mechanisms of bone formation and regeneration. In medicine, osteogenic growth peptide is being explored as a potential therapeutic agent for the treatment of bone-related disorders such as osteoporosis and bone fractures. In industry, it is used in the development of biomaterials for bone tissue engineering .
作用機序
Osteogenic growth peptide exerts its effects by binding to specific receptors on the surface of osteoblasts, triggering a cascade of intracellular signaling pathways that promote cell proliferation and differentiation. The peptide activates the mitogen-activated protein kinase (MAPK) pathway, which leads to the upregulation of genes involved in bone formation. Additionally, osteogenic growth peptide enhances the expression of alkaline phosphatase and collagen, which are essential for the mineralization of the bone matrix .
類似化合物との比較
Osteogenic growth peptide is unique in its ability to specifically target osteoblasts and promote bone formation. Similar compounds include bone morphogenetic proteins (BMPs) and parathyroid hormone (PTH), which also play roles in bone metabolism. osteogenic growth peptide has distinct advantages, such as its smaller size, which allows for easier synthesis and modification, and its ability to be used in combination with other therapeutic agents to enhance bone regeneration .
List of Similar Compounds:- Bone morphogenetic proteins (BMPs)
- Parathyroid hormone (PTH)
- Calcitonin gene-related peptide (CGRP)
- Fibroblast growth factor (FGF)
特性
分子式 |
C68H110N22O18 |
|---|---|
分子量 |
1523.7 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C68H110N22O18/c1-36(2)28-47(87-57(99)38(5)70)64(106)85-44(16-10-11-25-69)61(103)84-45(18-13-27-77-68(74)75)62(104)86-46(23-24-51(71)93)58(100)80-33-53(95)82-43(17-12-26-76-67(72)73)63(105)90-56(39(6)91)66(108)89-48(29-37(3)4)65(107)88-50(31-41-19-21-42(92)22-20-41)60(102)81-34-54(96)83-49(30-40-14-8-7-9-15-40)59(101)79-32-52(94)78-35-55(97)98/h7-9,14-15,19-22,36-39,43-50,56,91-92H,10-13,16-18,23-35,69-70H2,1-6H3,(H2,71,93)(H,78,94)(H,79,101)(H,80,100)(H,81,102)(H,82,95)(H,83,96)(H,84,103)(H,85,106)(H,86,104)(H,87,99)(H,88,107)(H,89,108)(H,90,105)(H,97,98)(H4,72,73,76)(H4,74,75,77) |
InChIキー |
VNTJGCYVIRTGMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




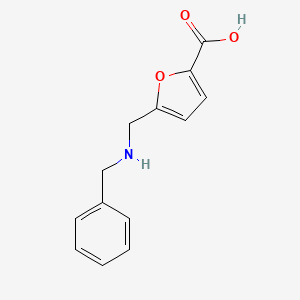
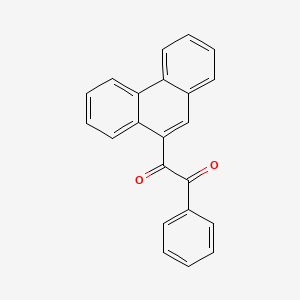
![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)

![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)
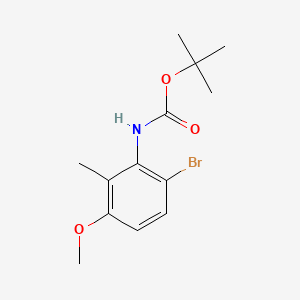

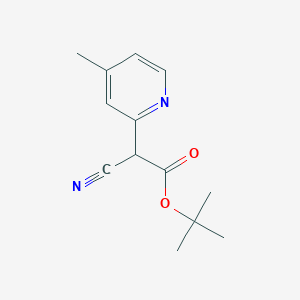
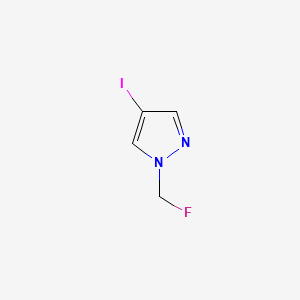
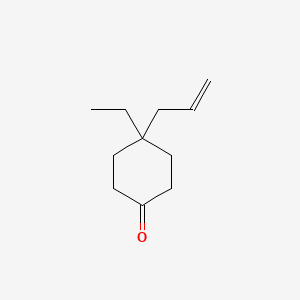
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
